molecular formula C21H21N3O3 B2404670 (E)-2-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2035022-64-9

(E)-2-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2404670
CAS No.: 2035022-64-9
M. Wt: 363.417
InChI Key: VTYDPAVJZGOWDO-RMKNXTFCSA-N
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Description

(E)-2-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Efficieant Synthesis of 1, 5- Benzothiazepine Derivatives : This compound has been utilized in the synthesis of new heterocyclic systems, specifically derivatives that showed promising anti-inflammatory activity (L. Annapurna & P. Jalapathi, 2014).
  • Synthesis of Antiplatelet Agents : Derivatives of this compound were synthesized as potential new antiplatelet agents, demonstrating inhibitory effects on platelet aggregation (Byeoung-Soo Park et al., 2008).
  • Synthesis and Anti-arrhythmic Activity : It has been used in the synthesis of piperidine-based derivatives with significant anti-arrhythmic activity (H. Abdel‐Aziz et al., 2009).

Pharmaceutical Applications

  • Antiulcer Agents Development : Derivatives of this compound were synthesized and found to have strong antiulcer activities (M. Kitazawa et al., 1989).

Chemical Process Development

  • Process Development for Adenosine A1 Receptor Antagonist : The compound was involved in the development of a reliable process for manufacturing a novel adenosine A1 receptor antagonist, demonstrating its utility in pharmaceutical production (A. Zanka et al., 1999).

Polymer Synthesis

  • Synthesis and Copolymerization Studies : The compound has been used in the synthesis of novel oxy ring-substituted isopropyl cyanoarylacrylates, which were then copolymerized with styrene, indicating its potential in polymer chemistry (Paige M. Whelpley et al., 2019).

Structural Analysis

  • Crystal and Molecular Structure Analysis : The molecular structure of derivatives has been studied, offering insights into their stability and interactions, which is vital in material science (I. Khan et al., 2013).

Properties

IUPAC Name

2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-18-7-4-16(5-8-18)6-9-21(25)24-12-2-3-19(15-24)27-20-13-17(14-22)10-11-23-20/h4-11,13,19H,2-3,12,15H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYDPAVJZGOWDO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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